molecular formula C6H13NO5 B3152542 Mannosylamine CAS No. 7388-99-0

Mannosylamine

Cat. No. B3152542
CAS RN: 7388-99-0
M. Wt: 179.17 g/mol
InChI Key: WCWOEQFAYSXBRK-RWOPYEJCSA-N
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Description

Mannosylamine, also known as 2-(aminomethyl)-2-deoxy-D-mannose, is an amino sugar . It has a molecular formula of C6H13NO5 and a molecular weight of 179.17 g/mol .


Synthesis Analysis

Mannosylamine can be synthesized using various methods. For instance, a practical method for the stereoselective synthesis of β-glycosides of mannosylamine has been reported . The presence of the O-picoloyl group at the C-3 position of a mannosylamine donor can provide high or complete stereocontrol . Another method involves the preparation of N-Octadecyl-D-mannosylamine .


Molecular Structure Analysis

The IUPAC name for Mannosylamine is (2R,3S,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol . Its InChI is InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6-/m1/s1 .


Physical And Chemical Properties Analysis

Mannosylamine has several computed properties. It has a molecular weight of 179.17 g/mol , a Hydrogen Bond Donor Count of 5 , a Hydrogen Bond Acceptor Count of 6 , and a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are 179.07937252 g/mol . It has a Topological Polar Surface Area of 116 Ų and a Heavy Atom Count of 12 .

Scientific Research Applications

  • Cancer Research and Treatment:

    • Mannosylamine analogues have been explored for their potential in cancer treatment. Studies show that certain hexosamine analogues, including mannosylamine derivatives, can inhibit the growth of cancer cells and suppress the expression of cancer-related proteins. For instance, mannosamine analogues have been shown to inhibit the growth of human breast cancer cells and suppress the expression of MUC1, a protein often overexpressed in cancers (Aich et al., 2008).
  • Allergy Research:

    • In the context of food allergies, mannosylated compounds have been studied for their potential to reduce allergic reactions. A study demonstrated that mannosylated egg white can attenuate allergic responses in mice, suggesting potential applications in preventing or treating food allergies (Rupa et al., 2014).
  • Drug Delivery Systems:

    • Mannosylated liposomes are being developed for targeted drug delivery. These liposomes can enhance the delivery of drugs to specific cells, such as macrophages, by exploiting mannose receptors. This approach has been explored for delivering various drugs, including antiviral agents and chemotherapy drugs, to targeted cells or tissues (Pukanud et al., 2009).
  • Nanomedicine and Vaccine Development:

    • Mannose-targeted systems, including mannosylated carriers or nanoparticles, are being investigated for their potential in vaccine delivery and treatment of diseases localized in macrophages and other antigen-presenting cells. These systems are designed to improve the efficacy of vaccines and chemotherapy by targeting mannose receptors (Irache et al., 2008).
  • Gastrointestinal Health:

    • Studies have also explored the effects of mannosylated compounds on gastrointestinal health. For example, konjac mannan oligosaccharides have been investigated for their potential to alleviate constipation and regulate intestinal function (Liu et al., 2019).

properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWOEQFAYSXBRK-RWOPYEJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)N)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)N)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914327
Record name Hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7388-99-0, 96782-90-0
Record name Mannosylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007388990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Mannosylamine

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